molecular formula C19H19N3O4 B11020314 (2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11020314
M. Wt: 353.4 g/mol
InChI Key: PWTJAUKYTIWLMK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Propanamide Moiety: The propanamide group is introduced through an amide coupling reaction between the quinazolinone derivative and 3,5-dimethoxyphenylacetic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Phenylacetamide Derivatives: Compounds like N-(3,5-dimethoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide.

Comparison: N-(3,5-Dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the presence of both the quinazolinone and 3,5-dimethoxyphenyl moieties This combination imparts distinct biological activities and chemical reactivity compared to other quinazolinone or phenylacetamide derivatives

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4/c1-12(22-11-20-17-7-5-4-6-16(17)19(22)24)18(23)21-13-8-14(25-2)10-15(9-13)26-3/h4-12H,1-3H3,(H,21,23)/t12-/m0/s1

InChI Key

PWTJAUKYTIWLMK-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.